N-cyclododecyl-2-methylpropanamide
Description
N-cyclododecyl-2-methylpropanamide is a synthetic organic compound characterized by a cyclododecyl group attached to the nitrogen atom of a 2-methylpropanamide backbone. Its molecular structure consists of a 12-membered cycloalkane ring (cyclododecyl) and a branched amide group, which confers unique steric and electronic properties. The compound’s bulky cycloalkyl substituent may influence solubility, thermal stability, and intermolecular interactions compared to simpler amides.
Properties
Molecular Formula |
C16H31NO |
|---|---|
Molecular Weight |
253.42g/mol |
IUPAC Name |
N-cyclododecyl-2-methylpropanamide |
InChI |
InChI=1S/C16H31NO/c1-14(2)16(18)17-15-12-10-8-6-4-3-5-7-9-11-13-15/h14-15H,3-13H2,1-2H3,(H,17,18) |
InChI Key |
GZNJZNOYTYGKBB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CCCCCCCCCCC1 |
Canonical SMILES |
CC(C)C(=O)NC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-cyclododecyl-2-methylpropanamide with analogous amide-based compounds, focusing on molecular features, applications, and physicochemical properties inferred from available evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Solubility: Compounds with polar substituents (e.g., amino or hydroxyl groups) exhibit higher aqueous solubility. In contrast, the lipophilic cyclododecyl group in the target compound may limit solubility, favoring non-polar solvents.
Applications: While this compound lacks explicit documented uses, structurally related amides are employed in agrochemicals (e.g., buprofezin, a thiadiazinone insecticide ) and pharmaceuticals. Its bulky structure could make it suitable for lipid membrane interactions or slow-release formulations.
Research Findings and Limitations
- Synthesis Challenges: Cyclododecyl-containing compounds often require specialized synthetic routes due to ring strain and conformational flexibility. No direct synthesis data for this compound is available in the evidence, but analogous cyclododecyl amides are synthesized via Schotten-Baumann reactions .
- Thermal Stability: Cycloalkyl groups generally enhance thermal stability. For example, buprofezin (a thiadiazinone insecticide with a tert-butyl group ) degrades at ~250°C, suggesting this compound may exhibit similar or higher stability.
- Toxicity Data : Absent in the provided evidence. However, substituted amides like naptalam (a herbicide ) show moderate environmental persistence, implying the need for ecotoxicological studies on the target compound.
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